3-Chloroisoquinolin-5-ol

Drug design Lipophilicity ADME prediction

3-Chloroisoquinolin-5-ol is a halogenated isoquinolinol derivative (C9H6ClNO, MW 179.60 g/mol) bearing a chlorine atom at position 3 and a hydroxyl group at position 5 of the bicyclic isoquinoline scaffold. The compound serves as a versatile building block in medicinal chemistry, with the chlorine substituent enabling transition-metal-catalyzed cross-coupling reactions and the hydroxyl group providing a handle for further derivatization.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 1374652-47-7
Cat. No. B1381488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroisoquinolin-5-ol
CAS1374652-47-7
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C(=C1)O)Cl
InChIInChI=1S/C9H6ClNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h1-5,12H
InChIKeyBSLJLTVUTCQZLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroisoquinolin-5-ol (CAS 1374652-47-7): Physicochemical Profile and Class Identity for Informed Procurement


3-Chloroisoquinolin-5-ol is a halogenated isoquinolinol derivative (C9H6ClNO, MW 179.60 g/mol) bearing a chlorine atom at position 3 and a hydroxyl group at position 5 of the bicyclic isoquinoline scaffold [1]. The compound serves as a versatile building block in medicinal chemistry, with the chlorine substituent enabling transition-metal-catalyzed cross-coupling reactions and the hydroxyl group providing a handle for further derivatization [2]. It has been employed in patent literature as an intermediate for EGFR kinase inhibitors [3].

Why 3-Chloroisoquinolin-5-ol Cannot Be Freely Substituted by Other Isoquinolin-5-ol Analogs


Although the isoquinolin-5-ol core is shared across several commercially available analogs (5-hydroxyisoquinoline, 3-methyl-, 3-fluoro-derivatives), the identity of the 3-substituent fundamentally alters lipophilicity (XLogP), phenol acidity (pKa), and synthetic utility [1]. The chlorine atom is both a moderate electron-withdrawing group and a competent leaving group for transition-metal-catalyzed cross-coupling—properties that neither the non-halogenated parent (5-hydroxyisoquinoline) nor the 3-methyl analog can replicate. Conversely, the 3-halogen series (F, Cl, Br when available) presents a reactivity gradient that dictates catalyst choice and reaction conditions in subsequent derivatization steps [2]. Selecting the wrong 3-substituted analog can lead to failed coupling reactions, altered lead optimization outcomes, or irreproducible synthetic routes. Note: high-strength direct head-to-head comparative studies with quantitative biological or reactivity data for this specific compound are limited in the open literature; much of the comparative evidence presented below is drawn from cross-study computed property comparisons and class-level inferences.

Quantitative Comparator Evidence for 3-Chloroisoquinolin-5-ol Selection Over Analogs


Lipophilicity Elevation of 3-Chloroisoquinolin-5-ol vs. Non-Halogenated and Methyl Analogs

3-Chloroisoquinolin-5-ol exhibits an XLogP3 of 2.7, representing a significant increase of +1.0 log unit over the non-halogenated parent 5-hydroxyisoquinoline (XLogP 1.7) and +0.6 log unit over the 3-methyl analog (XLogP 2.1) [1][2]. This elevated lipophilicity, driven by the chlorine substituent, directly affects predicted membrane permeability and nonspecific protein binding, which are critical parameters in early-stage drug discovery programs.

Drug design Lipophilicity ADME prediction Isoquinoline scaffolds

Phenol Acidity Tuning: Chlorine Lowers pKa vs. Parent and Methyl Analog

The predicted pKa of the 5-hydroxyl group in 3-chloroisoquinolin-5-ol is 8.12 ± 0.40, compared to 8.53 ± 0.40 for 5-hydroxyisoquinoline and 8.70 ± 0.40 for 3-methylisoquinolin-5-ol [1]. The chlorine's electron-withdrawing effect lowers the pKa by approximately 0.4–0.6 units, resulting in a higher fraction of ionized phenolate at physiological pH (7.4). This shift can influence solubility, hydrogen-bonding capacity, and target binding interactions.

pKa modulation Ionization state Electron-withdrawing effects Medicinal chemistry optimization

Synthetic Handle for Cross-Coupling: Chlorine Enables Pd-Catalyzed Arylation Unavailable to Non-Halogenated Analogs

Unlike 5-hydroxyisoquinoline or 3-methylisoquinolin-5-ol, which lack a halogen leaving group at the 3-position, 3-chloroisoquinolin-5-ol can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce aryl, heteroaryl, or vinyl groups at C3 [1][2]. In heterocyclic systems, the general reactivity order for Suzuki coupling is I > Br > Cl, with 3-bromopyridine giving quantitative yields under optimized conditions while 3-chloro analogs require more forcing conditions or specialized catalysts [2]. This positions 3-chloroisoquinolin-5-ol as a less reactive but more stable and often commercially available alternative to 3-bromo or 3-iodo analogs, enabling selective cross-coupling in the presence of other reactive sites.

Cross-coupling Suzuki-Miyaura C-C bond formation Building block versatility

Validated Synthetic Utility in EGFR Inhibitor Patent with Reported Yield

Patent WO2024152986A1 explicitly employs 3-chloroisoquinolin-5-ol as a reactant in the synthesis of heteroaryl amino compounds with EGFR inhibitory activity [1]. The synthetic sequence reports a yield of 84.7% for the oxidative conversion of a 3-chloro-5-boronic ester isoquinoline intermediate to 3-chloroisoquinolin-5-ol using hydrogen peroxide and sodium hydroxide in tetrahydrofuran [1]. This demonstrates that the compound is not merely a theoretical building block but is actively used in competitive medicinal chemistry programs with documented process yields.

EGFR inhibitor Process chemistry Synthetic yield Patent literature

Advantageous Storage Stability vs. 3-Bromoisoquinoline Analogs

Aryl bromides are generally more prone to photolytic and thermal decomposition than aryl chlorides, and 3-bromoisoquinoline is typically recommended for storage at 2–8°C with protection from light . In contrast, 3-chloroisoquinolin-5-ol is supplied at ≥95% purity with documented long-term storage recommendations at ambient temperature in a cool, dry place . This stability differential reduces cold-chain logistics costs and extends shelf-life in compound management libraries.

Chemical stability Storage conditions Procurement logistics Aryl halide reactivity

Optimal Deployment Scenarios for 3-Chloroisoquinolin-5-ol Derived from Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring Balanced Lipophilicity (XLogP 2.0–3.0)

The XLogP of 2.7 positions 3-chloroisoquinolin-5-ol in the ideal lipophilicity range for oral bioavailability (Lipinski's Rule of Five). Compared to the parent 5-hydroxyisoquinoline (XLogP 1.7), the chlorine analog offers improved predicted membrane permeability without excessively high LogP that could lead to promiscuous binding or poor solubility [1].

Scaffold Diversification via Suzuki-Miyaura Cross-Coupling at the C3 Position

The chlorine atom at position 3 serves as a competent leaving group for Pd-catalyzed Suzuki coupling, enabling the introduction of diverse aryl and heteroaryl groups. This allows medicinal chemists to explore chemical space around the isoquinoline core without resynthesizing the scaffold for each analog, as would be required with non-halogenated isoquinolin-5-ol [2].

Kinase Inhibitor Programs Targeting EGFR, ROCK, or PI3K Families

The compound is actively used in patent literature for kinase inhibitors, including EGFR inhibitors (WO2024152986A1) and is mentioned in collections of ROCK and PI3K inhibitor patents. Its substitution pattern aligns with pharmacophoric requirements for ATP-competitive kinase inhibitors, and the chlorine atom can engage halogen-bonding interactions in the kinase hinge region [3].

Compound Library Enrichment for Fragment-Based Drug Discovery

With a molecular weight of 179.60 g/mol and a heavy atom count of 12, 3-chloroisoquinolin-5-ol qualifies as a fragment-sized molecule suitable for fragment-based screening libraries. The chlorine substituent provides both a synthetic vector and potential halogen-bonding interactions, enhancing the fragment's evolvability compared to the unsubstituted 5-hydroxyisoquinoline [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloroisoquinolin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.